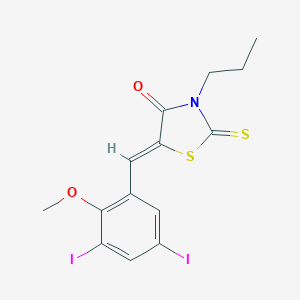![molecular formula C23H24N2O3S B301706 N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as DMAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMAPAA belongs to the class of sulfonamide derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in the development of cancer and other diseases. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has also been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. However, N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide has limitations as well, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide should focus on its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Studies should investigate the efficacy and safety of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide in animal models and clinical trials. Additionally, research should investigate the potential synergistic effects of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide with other drugs and therapies. Finally, research should investigate the mechanisms underlying the neuroprotective effects of N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide can be synthesized using various methods, including the reaction of 4-methyl(phenylsulfonyl)aniline with 3,5-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide as a white solid, which can be purified using column chromatography.
Propiedades
Nombre del producto |
N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide |
|---|---|
Fórmula molecular |
C23H24N2O3S |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-17-9-11-21(12-10-17)25(29(27,28)22-7-5-4-6-8-22)16-23(26)24-20-14-18(2)13-19(3)15-20/h4-15H,16H2,1-3H3,(H,24,26) |
Clave InChI |
IJKUOUIWHUVZIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)